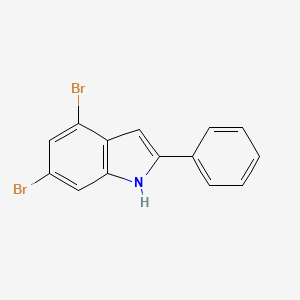

4,6-Dibromo-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9Br2N |

|---|---|

Molecular Weight |

351.04 g/mol |

IUPAC Name |

4,6-dibromo-2-phenyl-1H-indole |

InChI |

InChI=1S/C14H9Br2N/c15-10-6-12(16)11-8-13(17-14(11)7-10)9-4-2-1-3-5-9/h1-8,17H |

InChI Key |

YJMMUEFQYVTRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Phenyl 1h Indole

Reactivity of Bromo Substituents at C-4 and C-6

The bromine atoms at the C-4 and C-6 positions of the indole (B1671886) scaffold are key to the derivatization of 4,6-dibromo-2-phenyl-1H-indole. These substituents are amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of di- and polyhalogenated aromatic compounds, achieving site-selective reactivity can be a significant challenge. However, by carefully selecting ligands and reaction conditions, it is often possible to control which halogen atom reacts. In some instances, the use of specific ligands like dihydroxyterphenylphosphines (DHTP) has been shown to direct reactions to the more sterically hindered position, while other ligands like DPPF can reverse this selectivity. scispace.com

Common cross-coupling reactions applicable to aryl bromides like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. researchgate.netacs.orgrsc.org This method is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and functional group tolerance. rsc.org The synthesis of meridianin F, a marine alkaloid, involves a Suzuki coupling reaction. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgambeed.com This reaction is notable for its high trans selectivity. organic-chemistry.org The presence of an alkyl group on the indole nitrogen can sometimes lead to a Heck cyclization instead of other coupling pathways. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. organic-chemistry.orgbeilstein-journals.org This is a crucial method for synthesizing arylamines and their derivatives. organic-chemistry.org Mechanistic studies, often employing density functional theory (DFT), have investigated the influence of different ligands on the reaction pathway, which typically involves oxidative addition, deprotonation, and reductive elimination steps. researchgate.net

Interactive Table: Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd catalyst, Base |

| Heck Reaction | Alkene | C-C | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. nih.gov Generally, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgpressbooks.pub The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For aryl halides lacking strong activation, such as this compound, traditional SNAr reactions are less common. However, under forcing conditions or with very strong nucleophiles, substitution can sometimes be achieved. libretexts.org An alternative pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This process involves a free radical intermediate and does not require deactivating groups on the aromatic ring. wikipedia.org The reaction is initiated by the transfer of an electron to the aryl halide, leading to the formation of a radical anion which then expels the halide to form an aryl radical. wikipedia.org This aryl radical can then react with a nucleophile. wikipedia.org

Reactivity of the Indole Nucleus in the Presence of Bromine and Phenyl Groups.quora.com

The indole core itself is a reactive entity, and its chemical behavior is modulated by the attached bromine and phenyl substituents.

Electrophilic Reactivity of the Pyrrole (B145914) Ring and Benzene (B151609) Ring in Substituted Indoles.beilstein-journals.orgstackexchange.com

The indole ring system consists of a benzene ring fused to a pyrrole ring. bhu.ac.in The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. bhu.ac.inwikipedia.org Consequently, electrophilic substitution on the indole nucleus almost always occurs on the five-membered ring. bhu.ac.in

The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. stackexchange.comwikipedia.org This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C-3, which can be stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene ring. stackexchange.combhu.ac.in If the C-3 position is already substituted, electrophilic attack will then occur at the C-2 position. bhu.ac.in Only when both C-2 and C-3 are blocked does electrophilic substitution typically occur on the benzene ring, often at the C-6 position. bhu.ac.in In strongly acidic conditions that lead to the protonation of C-3, electrophilic attack can be redirected to the C-5 position. wikipedia.org

Influence of the 2-Phenyl Group on Indole Core Reactivity

The phenyl group at the C-2 position exerts both steric and electronic effects on the reactivity of the indole core. Electronically, the phenyl group can influence the electron density distribution within the indole ring system. Sterically, the presence of the bulky phenyl group at C-2 can hinder the approach of reactants to the adjacent C-3 position and the N-1 position.

Mechanistic Studies of Key Transformations involving this compound.rsc.orgmdpi.com

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Mechanistic investigations of palladium-catalyzed cross-coupling reactions have provided deep insights into the catalytic cycle. For instance, in the Buchwald-Hartwig amination, the reaction is understood to proceed through a sequence of oxidative addition of the aryl halide to the palladium(0) catalyst, followed by deprotonation of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net The nature of the ligand on the palladium center is critical in influencing the efficiency and selectivity of these steps. researchgate.net

Similarly, the mechanism of the Heck reaction is well-established and involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

In the context of SRN1 reactions, the key mechanistic feature is the involvement of radical intermediates. wikipedia.org The reaction is propagated through a chain mechanism where the radical anion of the product transfers an electron to a molecule of the starting aryl halide. wikipedia.org

The anodic oxidation of 2-phenyl-1H-indole has been studied, revealing insights into the reactivity of the radical cations generated under electrochemical conditions. rsc.org These studies highlight the formation of various products, with reaction pathways that can involve β-scission of radical intermediates. rsc.org

Interactive Table: Mechanistic Steps in Key Reactions

| Reaction | Key Mechanistic Steps | Intermediates |

| Buchwald-Hartwig Amination | Oxidative Addition, Deprotonation, Reductive Elimination | Pd(II) complexes |

| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(II) complexes |

| SRN1 Substitution | Electron Transfer, Halide Elimination, Radical-Nucleophile Coupling | Radical anions, Aryl radicals |

| Anodic Oxidation | Electron Transfer, Radical Cation Formation, Further Reactions (e.g., β-scission) | Radical cations, Neutral radicals |

Advanced Spectroscopic and Structural Characterization in Research of 4,6 Dibromo 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H, ¹³C, or 2D NMR data (HSQC, HMBC, COSY, NOESY, DEPT) for 4,6-Dibromo-2-phenyl-1H-indole were found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is known (C₁₄H₉Br₂N), specific HRMS data, including measured mass and fragmentation patterns, are not available in the reviewed sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Experimental IR and Raman spectra, which would provide information on the vibrational modes of the molecule's functional groups, could not be located for this specific compound.

X-ray Crystallography for Solid-State Molecular Architecture

No published crystal structure for this compound was identified. Consequently, an analysis of its solid-state conformation, including bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions, cannot be performed.

Theoretical and Computational Chemistry Studies on 4,6 Dibromo 2 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.neteurjchem.com It is a method of choice for calculating the properties of molecules like 4,6-Dibromo-2-phenyl-1H-indole due to its balance of accuracy and computational cost. DFT calculations would focus on optimizing the molecule's geometry and elucidating its electronic characteristics. cosmosscholars.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis would also be crucial, particularly concerning the rotation of the phenyl group at the C2 position relative to the indole (B1671886) ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations. While specific optimized parameters for this compound are not available in the searched literature, studies on related indole structures confirm that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are standard for this purpose. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. cosmosscholars.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. eurjchem.com For this compound, the analysis would reveal how the bromine and phenyl substituents influence the electronic distribution and reactivity compared to the parent indole molecule.

Table 1: Conceptual Frontier Molecular Orbital Data This table is illustrative of the data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available in the search results.

| Parameter | Expected Information | Significance |

|---|---|---|

| HOMO Energy | Energy value (in eV) | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy value (in eV) | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy (in eV) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. cosmosscholars.com It illustrates the charge distribution on the molecule's surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green areas are neutral.

For this compound, an MEP map would highlight the electrophilic and nucleophilic centers. It would likely show negative potential around the nitrogen atom and the π-systems of the rings, while the hydrogen on the indole nitrogen would be a site of positive potential. This analysis is valuable for understanding how the molecule might interact with biological receptors or other reactants. cosmosscholars.com

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex molecular orbitals into a more intuitive Lewis structure representation of localized bonds and lone pairs. eurjchem.com This method is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density.

Table 2: Conceptual Natural Bonding Orbital (NBO) Interaction Data This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound are not available in the search results.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π*(C7-C8) | Value |

| LP(1) N₁ | σ*(C₂-C₇) | Value |

| LP(1) Br₄ | σ*(C₃-C₄) | Value |

LP(n) denotes a lone pair orbital on atom n.

Molecular Electrostatic Potential Mapping and Reactive Site Prediction[19].

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule.

IR Spectroscopy : Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum of this compound with an experimental one would help in assigning the observed absorption bands to specific molecular motions. researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule in a simulated solvent. researchgate.net These theoretical shifts are valuable for interpreting complex experimental NMR spectra and confirming the structural assignment of this compound.

Studies on Intermolecular Interactions

Understanding the non-covalent interactions between molecules is essential for predicting the properties of the compound in its condensed state (solid or liquid). For this compound, key intermolecular interactions would include:

Hydrogen Bonding : The N-H group of the indole ring can act as a hydrogen bond donor, interacting with acceptor atoms in neighboring molecules.

Halogen Bonding : The bromine atoms can act as halogen bond donors, interacting with nucleophilic regions of adjacent molecules.

π-π Stacking : The aromatic indole and phenyl rings can engage in stacking interactions.

Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal structure. researchgate.net It maps various properties onto the surface, and the associated 2D fingerprint plots provide a summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. While crystal structure data for this compound is not present in the searched literature, studies on similar halogenated indoles show that C-Br···π and N-H···O/N interactions are significant in their crystal packing. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

The Hirshfeld surface of related dibromo-indole compounds is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds. unec-jeas.com

Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar dibromo-indole structures, these plots show that H···H interactions often account for the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. iucr.org For instance, in a related dibromo-epoxy-isoindolone derivative, H···H contacts made up 44.6% of the total surface interactions. iucr.org

Other significant contributions arise from Br···H/H···Br, O···H/H···O, and C···H/H···C contacts. iucr.org In one study of a dibromoindolenine derivative, Br···H/H···Br contacts contributed to 30.3% of the Hirshfeld surface, appearing as distinct sharp spikes in the 2D fingerprint plot. nih.gov The relative contributions of these interactions are crucial for understanding the stability of the crystal lattice. iucr.org

Below is a table summarizing the percentage contributions of major intermolecular contacts for a related dibromo-indole derivative.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 44.6 |

| Br···H/H···Br | 24.1 |

| O···H/H···O | 13.5 |

| C···H/H···C | 11.2 |

Table based on data for a related dibromo-epoxy-isoindolone derivative. iucr.org

Analysis of Halogen Bonding (C-Br⋯π, C-Br⋯Br) and Hydrogen Bonding (C-H⋯Br)

The bromine atoms in this compound and its derivatives are key players in forming specific and directional non-covalent interactions, particularly halogen and hydrogen bonds.

Halogen Bonding: Halogen bonding is a significant interaction where a halogen atom acts as an electrophilic species. In the crystal structures of related dibromoindolenine compounds, two primary types of halogen bonds are observed:

C-Br⋯π interactions: In these interactions, a bromine atom is attracted to the electron-rich π-system of an aromatic ring. iucr.org This type of bonding contributes to the formation of layered supramolecular structures. iucr.orgnih.gov For instance, in 4,6-dibromo-2,3,3-trimethyl-3H-indole, C—Br⋯π halogen bonds link molecules into zigzag chains. iucr.org

C-Br⋯Br interactions: These interactions occur between bromine atoms of adjacent molecules. iucr.org The geometry of these bonds can be classified, for example, as type II, where the C-Br⋯Br angle is close to 180°. mdpi.com In the crystal packing of some dibromo-hexahydro-epoxyisoindol-1-ones, these interactions lead to the formation of one-dimensional supramolecular chains. mdpi.com

Hydrogen Bonding: Hydrogen bonds, particularly those involving bromine as an acceptor, are also prevalent in the crystal packing of these compounds.

Computational Investigations of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving indole derivatives. researchgate.net These studies can elucidate reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of reactions.

For reactions involving indole scaffolds, computational investigations can compare different potential pathways, such as N1- versus C3-functionalization. By calculating the energy profiles of these pathways, researchers can determine the most likely reaction mechanism. For instance, in copper-hydride catalyzed reactions, computational studies have been used to understand the differences in reactivity between indole and indazole electrophiles.

Distortion-interaction analysis and energy decomposition analysis are specific computational tools that help in understanding the factors promoting reactivity, such as ligand effects, substrate conformation, and the role of solvents. For example, in the study of a nucleophilic substitution on 2-phenylquinoxaline, computational modeling revealed strong attractive interactions between the reactants that guided the nucleophile towards specific reaction sites. researchgate.net

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the methodologies applied to similar indole-containing compounds are directly applicable. Such studies would involve modeling the interaction of the indole with various reactants, locating the transition state structures for possible reaction pathways, and calculating the activation energies to predict the most favorable outcome. These computational insights are crucial for designing new synthetic routes and for the rational design of catalysts.

Advanced Applications and Research Directions in Materials Science

Integration of 4,6-Dibromo-2-phenyl-1H-indole into Organic Electronic Devices

The integration of this compound and its derivatives into organic electronic devices is an expanding area of research. The indole (B1671886) moiety, a well-known electron-rich system, combined with the electron-withdrawing bromine atoms and the phenyl group, creates a versatile building block for various electronic applications.

Conducting polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. wikipedia.org The fundamental structure of these polymers consists of a conjugated π-system along the polymer backbone, which allows for the delocalization of electrons. wikipedia.org The this compound molecule is a prime candidate for constructing such polymers. The bromine atoms at the 4 and 6 positions provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, enabling the formation of extended conjugated polymer chains. researchgate.netmdpi.com

The indole nucleus itself is an electron-donating unit, which is a desirable characteristic for the hole-transporting layer in organic electronic devices. The 2-phenyl substituent can be further functionalized to tune the electronic properties and solubility of the resulting polymers. The synthesis of such polymers often involves the oxidative coupling of monomeric units. iarjset.com The resulting polymers can exhibit semiconducting or conducting behavior upon doping. wikipedia.org

For instance, related dibromo-functionalized aromatic compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, have been successfully used to create donor-acceptor-donor type building blocks for organic electronics through palladium-catalyzed direct arylation reactions. researchgate.net A similar approach can be envisioned for this compound, leading to the development of novel conducting polymers with tailored properties.

The inherent photophysical properties of the indole scaffold make its derivatives, including this compound, attractive for applications in fluorescent dyes and optoelectronic materials. iucr.org Indole-based dyes are known for their use in various fields, including as fluorescent labels in biological imaging. For example, DAPI (4',6-diamidino-2-phenylindole) is a well-known fluorescent stain that binds to DNA. nih.gov

The introduction of bromine atoms can influence the photophysical properties of the indole core. The heavy atom effect of bromine can enhance intersystem crossing, which is a key process in the generation of phosphorescence and for applications in photodynamic therapy. iucr.org Fluorescent dyes containing bromine-substituted indoles have shown potential for optical tumor imaging. iucr.org

Derivatives of this compound can be designed to exhibit specific absorption and emission characteristics, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). In OLEDs, the choice of materials for the emissive layer is crucial for achieving high efficiency and desired emission colors. Indole derivatives have been investigated as host materials for phosphorescent emitters in OLEDs. mdpi.com By modifying the substituents on the indole ring, the emission color and quantum efficiency can be fine-tuned. For example, chalcone (B49325) derivatives containing a pyrimidine (B1678525) core have been shown to exhibit interesting fluorescent properties that are dependent on solvent polarity. researchgate.net

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Application | Key Property | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Building block for emissive or host materials. mdpi.com |

| Fluorescent Probes | Fluorescence | Core structure for developing new fluorescent dyes for imaging. iucr.orgnih.gov |

| Photodynamic Therapy | Photosensitization | The bromine atoms can enhance the generation of reactive oxygen species. iucr.org |

Potential as Building Blocks for Conducting Polymers[1][5].

Exploration in Photovoltaic Applications

The field of organic photovoltaics (OPVs) has seen significant advancements through the design of novel donor and acceptor materials. Dibromo-substituted aromatic compounds are frequently used as precursors for synthesizing conjugated polymers and small molecules for the active layer of solar cells. nycu.edu.twresearchgate.net The this compound scaffold can serve as a building block for creating new materials for OPVs.

For example, indolo[3,2-b]indole, a related fused indole structure, has been utilized to construct acceptor-donor-acceptor small molecules for solution-processed bulk heterojunction solar cells. nycu.edu.tw A device using such a material achieved a power conversion efficiency (PCE) of 2.45%. nycu.edu.tw Similarly, the dibromo functionality of this compound allows for its incorporation into donor-acceptor polymers, which are a cornerstone of modern OPV design.

Furthermore, carbazole (B46965) derivatives, which share structural similarities with indoles, have been extensively used in perovskite solar cells and OPVs. researchgate.netacs.org For instance, a small molecule containing a 3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid moiety was used to create a hole-extraction layer in inverted OPVs, boosting the PCE to 18.73%. researchgate.net This highlights the potential of using dibromo-functionalized N-heterocycles like this compound to improve the performance and stability of solar cells.

Development of Novel Functional Materials based on Dibromophenyl Indole Scaffolds

The versatility of the this compound scaffold extends beyond electronics to the development of a wide array of novel functional materials. iucr.org The reactive bromine atoms can be substituted through various cross-coupling reactions to introduce a diverse range of functional groups, leading to materials with tailored properties.

For instance, the synthesis of indolizine (B1195054) scaffolds, which are nitrogen-containing heterocycles with applications in functional materials, can be achieved from bromo-substituted indole precursors. researchgate.net The resulting indolizine-based materials can exhibit interesting optical and electronic properties.

The incorporation of heavy atoms like bromine into organic molecules is also a strategy for developing materials with enhanced photosensitization capabilities, which is relevant for applications in photodynamic therapy. iucr.org Brominated dyes have been shown to be effective in generating reactive oxygen species upon photoirradiation. iucr.org

Future Perspectives in Structure-Property Relationships for Materials Design and Fabrication

The understanding of structure-property relationships is fundamental to the rational design of new materials. For this compound and its derivatives, future research will likely focus on systematically investigating how modifications to its molecular structure influence its material properties. diva-portal.orgacs.org

Key areas of future investigation include:

Tuning Electronic Properties: Systematically varying the substituents on the phenyl ring and the indole nitrogen to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices.

Controlling Morphology: Investigating how intermolecular interactions, such as π-π stacking and hydrogen bonding, influence the solid-state packing of these molecules. iucr.org The morphology of the active layer in organic electronic devices significantly impacts their performance.

Enhancing Photophysical Properties: Exploring the effects of introducing different functional groups on the absorption, emission, and quantum yield of fluorescence or phosphorescence. This will enable the design of more efficient materials for OLEDs and sensors.

Improving Polymer Properties: For conducting polymer applications, research will focus on controlling the molecular weight, regioregularity, and solubility of polymers derived from this compound to enhance their conductivity and processability.

By combining experimental synthesis and characterization with computational modeling, a deeper understanding of the structure-property relationships of this versatile scaffold can be achieved, paving the way for the design and fabrication of next-generation functional materials. diva-portal.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dibromo-2-phenyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging bromine substituents as reactive sites. For example, a brominated indole precursor can react with phenylboronic acids under optimized conditions (e.g., Pd(PPh₃)₄ as catalyst, Na₂CO₃ base, and DMF/water solvent at 80–100°C). Reaction optimization should focus on catalyst loading (1–5 mol%), solvent polarity, and temperature to minimize debromination side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : Bromine substituents deshield adjacent protons, causing downfield shifts. For example, H-5 and H-7 protons in the indole ring may appear at δ 7.8–8.2 ppm due to bromine's inductive effects.

- High-Resolution Mass Spectrometry (HRMS) : Expect molecular ion peaks matching m/z 335.93 (C₁₄H₁₀Br₂N⁺).

- X-ray Crystallography : Use programs like ORTEP-3 and WinGX to resolve bromine-heavy structures. Bromine atoms exhibit strong electron density, aiding in positional refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated indole vapors.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal in halogenated waste containers. Protocols for structurally similar 2-phenylindoles recommend immediate decontamination of exposed surfaces .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The meta-directing nature of bromine substituents directs electrophilic attacks to the C-3 and C-7 positions. In palladium-catalyzed reactions, bromine’s electronegativity stabilizes transition states, enabling selective coupling at C-4 and C-6. For example, Suzuki coupling with boronic esters (e.g., arylboronic acids) proceeds efficiently at brominated sites, while competing C-H activation is suppressed. Kinetic studies using DFT calculations can further elucidate substituent effects .

Q. How can researchers resolve contradictions in crystallographic data for brominated indole derivatives?

- Methodological Answer :

- Multi-Software Validation : Compare structural refinements using ORTEP-3 (for thermal ellipsoid modeling) and WinGX (for symmetry checks). Discrepancies in bond lengths >0.02 Å suggest overfitting.

- Spectroscopic Cross-Validation : Align XRD-derived torsion angles with NOESY NMR data to validate spatial arrangements. For example, a >10° deviation between XRD and NMR data may indicate polymorphic contamination .

Q. How should researchers design experiments to compare halogen substitution effects (Br vs. Cl) on indole derivatives' electronic and steric properties?

- Methodological Answer :

- Synthetic Comparison : Synthesize 4,6-Dichloro-2-phenyl-1H-indole (CAS: 101495-18-5) and this compound using identical palladium-catalyzed conditions.

- Analytical Metrics :

- Electrochemical Analysis : Compare reduction potentials via cyclic voltammetry to assess electron-withdrawing strength (Br > Cl).

- XRD : Measure halogen bond distances (C-Br: ~1.90 Å; C-Cl: ~1.72 Å) to evaluate steric bulk.

- DFT Calculations : Map electrostatic potential surfaces to quantify inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.